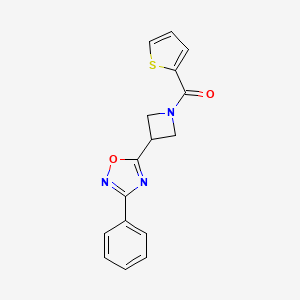
(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule featuring a combination of heterocyclic structures. It includes a 1,2,4-oxadiazole ring, an azetidine ring, and a thiophene ring, making it a molecule of interest in various fields of chemical research due to its potential biological activities and unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:
-
Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting an amidoxime with an acid chloride under basic conditions. For instance, the reaction of an amidoxime derived from benzohydroxamic acid with a suitable acid chloride can yield the 1,2,4-oxadiazole ring .
-
Synthesis of the azetidine ring: : The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids. These precursors undergo cyclization under acidic or basic conditions to form the azetidine ring .
-
Coupling with thiophene: : The final step involves coupling the synthesized 1,2,4-oxadiazole and azetidine intermediates with a thiophene derivative. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:
-
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride .
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Sulfoxides and sulfones: from oxidation of the thiophene ring.
Amines: from reduction of the oxadiazole ring.
Substituted phenyl derivatives: from electrophilic substitution reactions.
Applications De Recherche Scientifique
(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone: has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as an antimicrobial and anticancer agent due to the bioactivity of the oxadiazole and azetidine rings .
-
Material Science: : The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics .
-
Biological Studies: : It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
Mécanisme D'action
The mechanism of action of (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone: can be compared with other compounds containing similar functional groups:
-
1,2,4-Oxadiazole Derivatives: : These compounds are known for their antimicrobial and anticancer properties. The presence of the oxadiazole ring in the compound enhances its biological activity .
-
Azetidine Derivatives: : Compounds with azetidine rings are studied for their potential in drug development due to their stability and bioactivity .
-
Thiophene Derivatives: : These are widely used in organic electronics due to their excellent electronic properties .
The uniqueness of This compound
Propriétés
IUPAC Name |
[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-16(13-7-4-8-22-13)19-9-12(10-19)15-17-14(18-21-15)11-5-2-1-3-6-11/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHTZSNKIVEUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-2-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2815425.png)
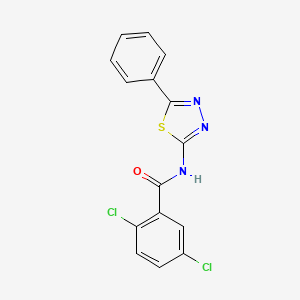


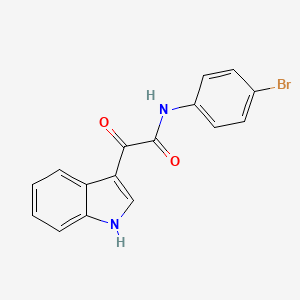
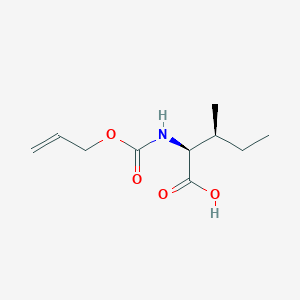
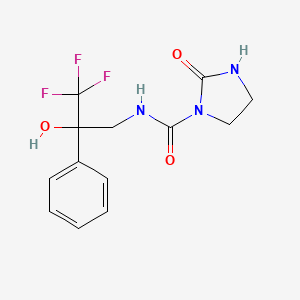
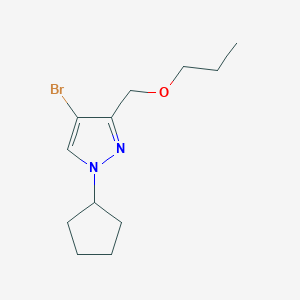
![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)
![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2815439.png)
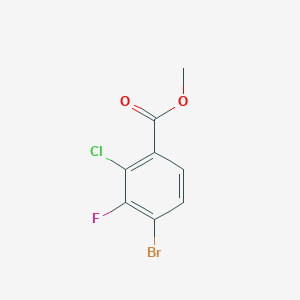
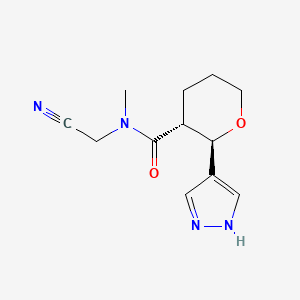
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2815444.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone](/img/structure/B2815445.png)
